1-(3-Chloropyridin-4-yl)ethanone
Description
1-(3-Chloropyridin-4-yl)ethanone is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position and an acetyl group (ethanone) at the 4-position. Its molecular formula is C₇H₅ClNO, with a molecular weight of 157.58 g/mol. This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes .
Properties
IUPAC Name |
1-(3-chloropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USENXBJIUNFKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508672 | |
| Record name | 1-(3-Chloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78790-82-6 | |
| Record name | 1-(3-Chloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chloropyridin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropyridin-4-yl)ethanone can be synthesized through several methods. One common method involves the chlorination of 4-acetylpyridine. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(3-Chloropyridin-4-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Heterocycle Variations
1-(2-Chlorophenyl)ethanone
- Structure : Chlorine at the 2-position on a phenyl ring, with an acetyl group.
- Formula : C₈H₇ClO (MW: 154.59 g/mol) .
- Key Differences: Aromatic System: Benzene (phenyl) vs. pyridine. The pyridine nitrogen introduces polarity and hydrogen-bonding capability. Applications: Phenyl derivatives like 1-(2-chlorophenyl)ethanone are often used in fragrances and agrochemicals, while pyridine analogs may have enhanced bioactivity due to nitrogen-mediated interactions .
1-(3-Chloro-5-methylpyridin-4-yl)ethanone
- Structure : Adds a methyl group at the 5-position of the pyridine ring.
- Formula: C₈H₈ClNO (MW: 169.61 g/mol) .
- Pharmacological Relevance: Methyl substitutions can enhance metabolic stability in drug candidates, as seen in CYP51 inhibitors like UDO and UDD (pyridine derivatives with trifluoromethyl groups) .
Functional Group Modifications
1-(3-Aminopyridin-4-yl)ethanone
- Structure: Replaces chlorine with an amino group (-NH₂).
- Formula : C₇H₇N₂O (MW: 135.15 g/mol) .
- Key Differences: Polarity and Basicity: The amino group increases polarity and basicity, improving water solubility. Safety Profile: Unlike the chloro analog, the amino derivative requires precautions for inhalation toxicity but lacks halogen-related environmental persistence .
1-(3-Chloropyridin-4-yl)pyrrolidin-3-ol
Trifluoromethyl and Complex Derivatives
UDO (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone
- Structure : Incorporates trifluoromethyl and piperazine groups.
- Key Differences: Bioactivity: The trifluoromethyl group enhances lipophilicity and enzyme inhibition (e.g., CYP51 in Chagas disease therapy) . Complexity: Multi-ring systems increase molecular weight (>400 g/mol) and synthetic complexity compared to the simpler 1-(3-Chloropyridin-4-yl)ethanone .
Data Table: Comparative Analysis
Biological Activity
1-(3-Chloropyridin-4-yl)ethanone, a compound characterized by a pyridine ring substituted with a chlorine atom, has garnered interest in medicinal chemistry due to its potential biological activities. Despite limited direct studies on this specific compound, its structural analogs and related derivatives have shown significant pharmacological properties. This article synthesizes available research findings, case studies, and potential applications of this compound.
This compound has the molecular formula C7H6ClNO and a molecular weight of approximately 155.58 g/mol. The compound features a carbonyl group adjacent to a chlorinated pyridine ring, which is crucial for its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C7H6ClNO |
| Molecular Weight | 155.58 g/mol |
| Purity | 96% |
| Structure | Chemical Structure |
Biological Activity
While direct studies on the biological activity of this compound are sparse, research on related compounds provides insights into its potential effects:
- Antiviral Activity : Derivatives of chloropyridine compounds have been investigated for their inhibitory effects on SARS-CoV proteases, showing promising antiviral properties. For example, compounds similar to those derived from chloropyridinyl esters exhibited IC50 values in the low nanomolar range against viral enzymes, indicating strong inhibitory potential .
- Enzyme Inhibition : The chloropyridine scaffold is known for its ability to inhibit various enzymes. Studies have demonstrated that certain chloropyridine derivatives can act as potent inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammatory processes .
- Cytotoxicity : Preliminary studies suggest that some chlorinated pyridine compounds exhibit cytotoxic effects against cancer cell lines, although specific data for this compound is not yet available. Compounds with similar structures have shown CC50 values greater than 100 µM, indicating low toxicity at therapeutic concentrations .
Case Studies
A review of related compounds highlights the biological relevance of the pyridinone scaffold:
- SARS-CoV Inhibitors : A study involving chloropyridinyl esters reported significant antiviral activity against SARS-CoV with some derivatives showing EC50 values between 24–64 µM, suggesting that structural modifications could enhance efficacy .
- PPAR Agonists : Research on pyridine derivatives indicated potential agonistic activity on peroxisome proliferator-activated receptors (PPAR), which are critical in regulating lipid metabolism and glucose homeostasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
